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molecular formula C14H13FN2O2 B3339211 Methyl 3-amino-5-(4-fluorobenzyl)picolinate CAS No. 863443-05-4

Methyl 3-amino-5-(4-fluorobenzyl)picolinate

Cat. No. B3339211
M. Wt: 260.26 g/mol
InChI Key: MVVBYQHXXWEYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691991B2

Procedure details

A mixture of methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate (200 g, 0.66 mol) and Degussa 10% Pd on carbon (50% by weight water, 20 g) in THF (1.5 L) was stirred under an atmosphere of H2 for 2 d. The mixture was filtered through celite and the filtrate was re-subjected to similar hydrogenation conditions with 10% Pd on carbon (30 g) at 45° C. for 7 d. During this time, conc. HCl (14 mL, 0.17 mol) in MeOH (75 mL) and 10% Pd on carbon (18 g) were added in approximately three portions each. The mixture was filtered through celite, concentrated at reduced pressure, reconstituted in CH2Cl2 and washed with saturated NaHCO3 solution. The organic phase was concentrated and the resulting material was triturated with EtOAc to provide the product as an off-white solid: 1H NMR (CDCl3) δ 7.94 (1H, d, J=1.5 Hz), 7.11 (2H, m), 6.98 (2H, m), 6.72 (1H, 1.5 Hz), 5.67 (2H, br s), 3.95 (3H, s), 3.89 (2H, s); ES+ MS: 261 (M+H+, 100).
Name
methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:10]=[C:11]([N+:19]([O-])=O)[C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=2)=[CH:4][CH:3]=1.Cl>C1COCC1.CO.[Pd]>[NH2:19][C:11]1[C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=[C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH:10]=1

Inputs

Step One
Name
methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate
Quantity
200 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC=1C=C(C(=NC1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
18 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of H2 for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WAIT
Type
WAIT
Details
the filtrate was re-subjected to similar hydrogenation conditions with 10% Pd on carbon (30 g) at 45° C. for 7 d
Duration
7 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting material was triturated with EtOAc

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C(=NC=C(C1)CC1=CC=C(C=C1)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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